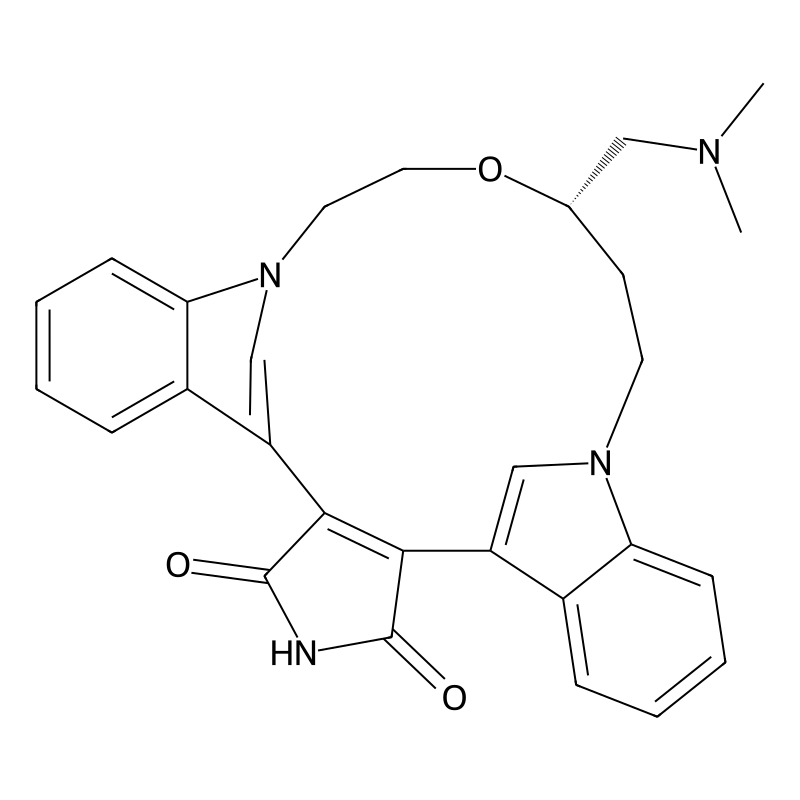

Ruboxistaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ruboxistaurin mechanism of action PKC beta inhibition

Experimental Evidence & Clinical Outcomes

Ruboxistaurin has been studied across various diabetic complications. The table below summarizes key findings from preclinical and clinical research.

| Complication | Model / Trial Type | Key Findings on Efficacy |

|---|---|---|

| Diabetic Retinopathy | Phase III Clinical Trial (PKC-DRS2) | 40% reduction in sustained moderate vision loss over 3 years vs. placebo [1]. |

| Diabetic Macular Edema | Clinical Trials | Anatomic and functional benefits; reduced progression of macular edema [2] [1]. |

| Diabetic Nephropathy | Phase II Clinical Trial | Significant reduction in albuminuria and preservation of eGFR on top of standard care [3]. |

| Macrovascular Endothelial Function | Double-masked, placebo-controlled trial in Type-2 Diabetes | Improved brachial artery flow-mediated dilation (FMD) at 5 min post-cuff deflation (0.12 ± 0.21 mm, p=0.02) [4] [5]. |

| Diabetic Cardiomyopathy | STZ-induced diabetic rat model (mRen-2)27 transgenic | Preserved systolic and diastolic function; reduced extracellular matrix production (collagen I/III) and TGF-β [6]. |

| Diabetic Neuropathy | Phase III Clinical Trials | Effect not successfully demonstrated; no significant benefit confirmed [2]. |

Detailed Experimental Protocols

To facilitate your research, here are the methodologies from two key studies cited in the results.

Protocol 1: Clinical Trial on Macrovascular Endothelial Function [5] This study investigated the effect of this compound on macrovascular function as measured by Flow-Mediated Dilation (FMD).

- Study Design: Single-center, double-masked, placebo-controlled, parallel, randomized clinical trial.

- Participants: Adults ≥35 years with Type-2 diabetes (HbA1c 7.0–11.0%), excluding those with significant renal or hepatic impairment or active tobacco use.

- Intervention: this compound 32 mg once daily vs. matched placebo for 6 weeks.

- Primary Outcome Measurement - Brachial Artery FMD:

- Setup: Participants were fasted and abstained from caffeine/alcohol for 12 hours. Studies were conducted in a quiet, temperature-controlled (24°C) lab.

- Procedure: Brachial artery diameter was measured via B-mode ultrasound (Acuson Sequoia system) at baseline. A blood pressure cuff was inflated to 200 mmHg for 5 minutes to occlude arterial flow. The cuff was then released, and artery diameter was measured again at 1 and 5 minutes post-deflation to assess flow-mediated endothelial-dependent dilation.

- Endothelial-Independent Dilation: After a 15-minute rest, a second baseline scan was taken. Participants then received sublingual nitroglycerin (0.4 mg), and a final scan was performed after 4 minutes to assess direct smooth muscle function.

- Analysis: Images were analyzed using validated software (Medical Imaging Applications) by readers blinded to treatment assignment.

Protocol 2: Preclinical Study on Diabetic Cardiomyopathy [6] This study evaluated the effect of this compound on cardiac function and structure in a rodent model.

- Animal Model: (mRen-2)27 transgenic rats.

- Induction of Diabetes: Rats were rendered diabetic with a single injection of streptozotocin (STZ).

- Intervention: Two days after STZ confirmation, diabetic rats were randomized to receive either vehicle or this compound (20 mg/kg daily) for 6 weeks. Insulin was co-administered in small doses to promote weight gain and reduce mortality.

- Functional Assessment - Pressure-Volume Loops:

- Procedure: Prior to tissue collection, animals underwent in-vivo cardiac catheterization. A pressure-volume catheter was inserted into the left ventricle.

- Measurements: The slope of the preload recruitable stroke work (PRSW) relationship was calculated as a measure of systolic function. The slope of the end-diastolic pressure-volume relationship (EDPVR) was calculated as a measure of diastolic function.

- Structural and Molecular Analysis:

- Histology: Heart tissue was analyzed for collagen deposition (e.g., collagen I and III).

- Biochemistry: Levels of TGF-β and its downstream signaling molecule, phospho-Smad2, were measured.

Signaling Pathway Diagram

The following diagram illustrates the hyperglycemia-induced PKC-β activation pathway and the inhibitory action of this compound.

Figure: this compound inhibits PKC-β activation induced by hyperglycemia.

Research Status and Future Directions

While this compound showed promise in clinical trials, its development for most indications has been halted for business and regulatory reasons [3]. It received an "approvable" letter from the FDA for vision loss in diabetic retinopathy pending further trials, but it has not received full FDA approval for this or any other indication [2].

The collective evidence solidifies PKC-β inhibition as a valid therapeutic strategy for diabetic microvascular complications. Future research may focus on identifying patient subgroups that benefit most or exploring the role of PKC-β in other metabolic diseases.

References

- 1. This compound tested in nonproliferative diabetic retinopathy [ophthalmologytimes.com]

- 2. This compound: PKC-beta inhibition for complications of diabetes. [ophth.wisc.edu]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Selective PKC with Beta and Endothelial... Inhibition this compound [link.springer.com]

- 5. Selective PKC Beta Inhibition with this compound and ... [pmc.ncbi.nlm.nih.gov]

- 6. of Inhibition by PKC preserves cardiac function... beta this compound [research.monash.edu]

Comprehensive Technical Review: Ruboxistaurin (LY333531) - Discovery, Development, and Therapeutic Potential

Drug Overview and Development Background

Ruboxistaurin (development code LY333531, proposed trade name Arxxant) represents a pioneering effort in targeted kinase inhibitor therapy for diabetic microvascular complications. This orally active macrocyclic bisindolylmaleimide compound functions as a selective protein kinase C beta (PKC-β) inhibitor that entered development primarily for diabetic macular edema, retinopathy, neuropathy, and nephropathy [1]. The drug emerged from extensive research into the role of PKC-β isoforms in mediating vascular complications of diabetes, with Eli Lilly spearheading clinical development through Phase III trials [1] [2].

The molecular structure of this compound features a complex dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene core with a molecular weight of 468.22 Daltons [3]. Its development history includes significant partnership agreements, including a long-term co-promotion arrangement between Eli Lilly and Alcon for the United States market, and a joint development agreement with Takeda Chemical Industries for the Japanese market [1]. Despite demonstrating promising efficacy in several Phase III trials for diabetic complications, this compound faced regulatory challenges that prevented its approval for initial indications, though development continues for other potential applications [4].

Table 1: Fundamental Characteristics of this compound

| Property | Specification |

|---|---|

| Chemical Name | (9S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-18,20(19H)-dione |

| Molecular Formula | C28H28N4O3 |

| Molecular Weight | 468.22 g/mol |

| CAS Registry | 169939-94-0 |

| XLogP | 6.09 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 68.5 Ų |

| Lipinski's Rule Violations | 1 |

| Synonyms | LY333531, LY-333531, Arxxant, this compound mesilate hydrate |

Discovery and Mechanism of Action

Molecular Characteristics and Selectivity

This compound belongs to the bisindolylmaleimide class of synthetic organic compounds specifically engineered for selective PKC-β inhibition [3] [2]. The compound demonstrates exceptional specificity for the PKC-βI and PKC-βII isoforms compared to other PKC family members such as PKC-α [3]. This selectivity is particularly important therapeutically, as the PKC-β isoform has been strongly implicated in the pathogenesis of diabetic microangiopathy, including the vascular leakage, ischemia, neovascularization, and abnormal vasodilator function characteristic of long-standing diabetes [2]. Structural characterization through X-ray crystallography has confirmed the absolute configuration of the molecule, providing critical insights for structure-activity relationship analyses [5].

Pharmacological Mechanism

The therapeutic activity of this compound centers on its capacity to modulate intracellular signaling pathways activated by hyperglycemia-induced diacylglycerol (DAG) synthesis in vascular cells [2]. In diabetic conditions, persistent hyperglycemia leads to elevated intracellular DAG levels, which preferentially activates PKC-β isoforms [2]. This activation triggers downstream effects including increased expression of vascular endothelial growth factor (VEGF), transforming growth factor-beta (TGF-β), and enhanced production of extracellular matrix proteins [2]. By selectively inhibiting PKC-β, this compound interrupts these pathological signaling cascades, thereby attenuating the microvascular complications that define diabetic retinopathy, nephropathy, and neuropathy [2].

Table 2: Key Signaling Pathways Modulated by this compound

| Signaling Pathway | Effect of Diabetes | Effect of this compound | Biological Outcome |

|---|---|---|---|

| PKC-β → VEGF | Increased expression | Normalization | Reduced vascular permeability and neovascularization |

| PKC-β → TGF-β | Upregulation | Inhibition | Decreased extracellular matrix production |

| PKC-β → Glomerular Hemodynamics | Hyperfiltration | Normalization | Reduced albuminuria |

| PKC-β → Retinal Blood Flow | Decreased circulation time | Improvement | Amelioration of retinal hemodynamic abnormalities |

| PKC-β → Endothelial Function | Impaired | Preserved | Improved vascular reactivity |

Visualization 1: Molecular mechanism of this compound showing pathway from hyperglycemia to diabetic complications and site of therapeutic intervention.

Clinical Development History

Diabetic Retinopathy Program

The clinical development of this compound for diabetic retinopathy yielded particularly promising results in large-scale trials. The Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2), a multicenter, randomized, 3-year trial involving 685 patients with moderate to severe diabetic retinopathy, demonstrated that this compound markedly reduced the risk of sustained vision loss compared with placebo [1]. Earlier trials, including the PKC-Diabetic Retinopathy Study (PKC-DRS), had shown that this compound at a dose of 32 mg/day potentially reduced the risk of moderate vision loss, especially in patients with diabetic macular edema [1]. Importantly, subgroup analyses revealed that the treatment effect was more pronounced in patients with poorer glycemic control (HbA1c >10%), suggesting particular benefit for high-risk populations [2].

Diabetic Nephropathy Investigations

Preclinical models provided compelling rationale for investigating this compound in diabetic kidney disease. In three animal models of diabetic nephropathy - the streptozotocin (STZ) rat (modeling type 1 diabetes), the Leprdb/Leprdb mouse (modeling type 2 diabetes), and the STZ-Ren2 rat (a hypertensive diabetic model) - this compound treatment demonstrated consistent benefits including normalized glomerular hyperfiltration, reduced urinary albumin excretion, and decreased glomerular TGF-β1 levels and extracellular matrix protein production [2]. These morphological and functional improvements translated to a randomized controlled trial of 123 patients with type 2 diabetes, where the addition of this compound to existing ACE and/or ARB therapy reduced albuminuria and stabilized creatinine clearance [2]. However, longer-term follow-up of 1157 patients with diabetic retinopathy showed no significant difference in kidney disease progression between this compound and control groups [2].

Additional Therapeutic Areas

Beyond its primary indications, this compound has been investigated for other microvascular complications. For diabetic peripheral neuropathy, Eli Lilly had planned to file for regulatory approval in 2005, though no development was subsequently reported for this indication [1]. More recently, research has explored potential applications in cardiovascular diseases, with one study reporting that this compound improved survival and cardiac function in mouse and pig models [2]. A Phase II study is currently evaluating the efficacy, tolerability, and effectiveness of this compound in adult patients with heart failure (ClinicalTrials.gov Identifier: NCT02769611) [2] [4].

Table 3: Key Clinical Trials of this compound in Diabetic Complications

| Trial Name/Identifier | Phase | Patient Population | Duration | Key Outcomes |

|---|---|---|---|---|

| PKC-DRS2 | III | 685 patients with moderate to severe diabetic retinopathy | 3 years | 40% reduction in sustained moderate visual loss |

| PKC-DRS | III | 252 patients with type 1 and type 2 diabetes | 3-4 years | Reduced risk of moderate vision loss in macular edema patients |

| PKC-DMES | III | Patients with diabetic macular edema | Not specified | Reduced progression to clinically significant macular edema |

| B7A-MC-MBCU | II | ~220 patients with clinically significant macular edema | 18 months | Evaluated using optical coherence tomography (Completed 2008) |

| NCT02769611 | II | Adult patients with heart failure | Ongoing | Evaluating efficacy, tolerability, and effectiveness |

| Renal Trial | II/III | 123 patients with type 2 diabetes on ACE/ARB | Not specified | Reduced albuminuria, stabilized creatinine clearance |

Safety Profile and Regulatory Challenges

Comprehensive Safety Assessment

Long-term safety data for this compound has been compiled from 11 placebo-controlled, double-masked studies involving 2,804 patients with diabetes (1,396 receiving this compound 32 mg/day and 1,408 receiving placebo) for treatment durations of up to 4 years [6]. Analysis revealed that the proportion of patients reporting serious adverse events was actually lower in the this compound group (20.8%) compared to placebo (23.2%) [6]. Among 51 total deaths reported across studies, 21 occurred in the this compound group and 30 in the placebo group, with none attributed to the study drug by investigators [6]. The most common adverse drug reactions (occurring in ≥1/100 to <1/10 patients) included dyspepsia and increased blood creatine phosphokinase levels [6].

Regulatory Setbacks and Concerns

Despite generally favorable efficacy and safety profiles, this compound faced significant regulatory challenges. In 2006, the FDA determined that additional Phase III efficacy and safety data would be required before considering approval, partially based on concerns about QT-interval prolongation observed in clinical trials [2]. Further investigation revealed that this compound blocks the hERG channel (human ether-a-go-go related gene) with an IC50 of 35.6 nM, potentially altering myocardial repolarization and contributing to QTc prolongation, particularly in female patients [2]. The European Medicines Agency expressed particular concern that "The development of diabetic retinopathy is a slow process and takes many years while adverse implications of drug prolonging QT is immediate (VT and sudden death)" [2]. Consequently, Eli Lilly withdrew its marketing authorization application for this compound for diabetic retinopathy in Europe in March 2007, and the drug has not received FDA approval for its original indications [1] [2].

Current Development Status and New Applications

Development Status Update

As of recent assessments, this compound's development status presents a mixed picture. The drug has been discontinued for its original indications of diabetic macular edema, diabetic nephropathy, diabetic neuropathy, and diabetic retinopathy [4]. However, investigation continues in several new areas. DermBiont is currently developing this compound (designated DBI-102) for dermatological indications, with Phase II clinical trials ongoing for hyperpigmentation and melanosis [4]. A Phase II trial for melanosis in El Salvador (NCT06454747) was listed as active in November 2024, investigating a topical formulation of the drug [4]. Additionally, as previously noted, a Phase II study continues for heart failure (NCT02769611) [2] [4].

Potential Repurposing Opportunities

The mechanistic understanding of this compound's action continues to generate interest in new therapeutic applications. Beyond its investigated uses in dermatology and cardiology, emerging research has explored potential benefits in neurological and psychiatric conditions [5]. The demonstrated role of PKC-β in mediating amphetamine-stimulated dopamine efflux, which regulates amphetamine-induced dopamine transporter trafficking and activity, has prompted research use of this compound in studying addiction, Parkinson's disease, attention deficit disorder, and schizophrenia [5]. This diverse range of potential applications underscores the fundamental importance of PKC-β signaling in multiple physiological and pathological processes beyond diabetic microvascular complications.

Visualization 2: this compound development timeline showing key milestones from preclinical research to new indication exploration.

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

The selectivity profile of this compound for PKC-β isoforms was established through comprehensive kinase inhibition assays. The standard protocol involves:

- Enzyme Preparation: Recombinant PKC isoforms (PKC-α, PKC-βI, PKC-βII, and other PKC family members) are expressed and purified from baculovirus-infected insect cells.

- Kinase Reaction: Enzymes are incubated with this compound across a concentration range (typically 0.1 nM to 10 μM) in reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 μg/mL phosphatidylserine, 20 μM ATP, and 2.5 μCi [γ-32P]ATP.

- Substrate Specificity: The reaction utilizes a specific peptide substrate (such as the epidermal growth factor receptor-derived peptide) at approximately 50 μM concentration.

- Detection Method: Reactions are terminated by spotting onto phosphocellulose paper, followed by extensive washing in 1% phosphoric acid. Radioactivity is quantified by scintillation counting.

- Data Analysis: IC50 values are determined by nonlinear regression analysis of concentration-response curves. This compound typically demonstrates 10- to 100-fold selectivity for PKC-βI and PKC-βII over other PKC isoforms [3] [2].

In Vivo Diabetic Retinopathy Models

The efficacy assessment of this compound in diabetic retinopathy employed well-established animal models:

- Induction of Diabetes: Streptozotocin (STZ) is administered to adult Sprague-Dawley rats (55-65 mg/kg, intravenously) to induce diabetes. Animals with blood glucose levels >300 mg/dL are included in studies.

- Treatment Protocol: this compound is administered orally via diet at concentrations calculated to deliver doses of 0.1-10 mg/kg/day. Treatment typically begins immediately after diabetes confirmation and continues for durations ranging from 2 weeks to 12 months.

- Retinal Hemodynamics: Retinal blood flow is measured using fluorescent microspheres or video fluorescein angiography. Diabetic animals consistently demonstrate prolonged mean retinal circulation time, which this compound treatment normalizes in a dose-dependent manner [2].

- Molecular Analyses: Retinas are analyzed for PKC activation, VEGF expression, and structural changes. This compound treatment significantly reduces diabetes-induced increases in retinal VEGF expression and prevents the breakdown of the blood-retinal barrier [2].

Clinical Trial Endpoints

The primary efficacy endpoints in major this compound clinical trials included:

- Diabetic Retinopathy: Sustained moderate vision loss defined as a ≥15-letter decrease in Early Treatment Diabetic Retinopathy Study (ETDRS) chart score that persists for ≥6 months.

- Diabetic Macular Edema: Progression to clinically significant macular edema or requirement for first laser photocoagulation therapy.

- Diabetic Nephropathy: Change in albumin excretion rate and time to progression of diabetic kidney disease stages.

- Statistical Analyses: Intent-to-treat populations with last observation carried forward for missing data, with comparisons between treatment groups using Cox proportional hazards models for time-to-event endpoints and mixed models for repeated measures for continuous endpoints [1] [2].

Conclusion and Future Perspectives

This compound represents a compelling case study in targeted kinase inhibitor development, demonstrating both the promise and challenges of mechanism-based therapeutics for chronic microvascular diseases. The compound's highly selective PKC-β inhibition, favorable safety profile in long-term administration, and clinically meaningful effects on visual preservation in diabetic retinopathy established its potential therapeutic value [1] [6]. However, regulatory concerns regarding potential effects on cardiac repolarization ultimately prevented approval for its original indications [2].

References

- 1. This compound: LY 333531 [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound | Ligand page [guidetopharmacology.org]

- 4. - DermBiont - AdisInsight this compound [adisinsight.springer.com]

- 5. Synthesis and Characterization of the ... - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical safety of the selective PKC-beta inhibitor ... [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics of Ruboxistaurin absorption distribution metabolism

Pharmacokinetic Properties of Ruboxistaurin and Metabolite

The table below summarizes the key pharmacokinetic parameters for this compound (RBX) and its primary metabolite, N-desmethyl this compound (LY338522), based on data from healthy subjects.

| Parameter | This compound (Parent Drug) | N-desmethyl this compound (Metabolite LY338522) |

|---|---|---|

| Primary Metabolic Enzyme | CYP3A4 [1] [2] | Formed via CYP3A4-mediated N-demethylation of RBX [1] |

| Elimination Half-life (t₁/₂) | ~9 hours [1] [2] | ~16 hours [1] [2] |

| Pharmacologic Activity | Potent, selective PKC-β inhibitor [2] | Equipotent to parent compound [1] [2] |

| Route of Elimination | Primarily fecal / biliary excretion [3] [2] | Primarily fecal / biliary excretion [3] |

| Effect of Renal Impairment | No significant change in exposure; dosage adjustment not required [4] | No significant change in exposure; not significantly removed by hemodialysis [4] |

| Effect of CYP3A4 Induction | AUC(0,∞) and Cmax reduced by ~95% with rifampicin co-administration [1] | AUC(0,∞) reduced by 77% and Cmax by 68% with rifampicin co-administration [1] |

| Effect of Food | Absorption enhanced by food [1] | Information not specific to metabolite |

Key Experimental Findings and Protocols

Mass Balance and Excretion Pathways

A study investigated the disposition of [¹⁴C]this compound in six healthy human subjects [3].

- Objective: To determine the mass balance and primary routes of elimination of this compound and its metabolites.

- Protocol: A single oral dose of 64 mg (target dose) of [¹⁴C]this compound was administered. Urine and feces were collected for 21 days post-dose, and total radioactivity was measured.

- Key Results: The mean cumulative recovery of radioactivity was 88.4% of the administered dose. The majority was excreted in feces (77.4%), with a minor portion in urine (11.0%). This confirms that biliary and fecal routes are primary, with renal elimination being minor [3].

CYP3A4 Induction Drug-Drug Interaction

A pivotal study evaluated the impact of the potent CYP3A4 inducer rifampicin on this compound pharmacokinetics [1].

- Objective: To evaluate the effect of rifampicin co-administration on the pharmacokinetics of this compound and its active metabolite.

- Protocol: This was an open-label, one-sequence, two-period study in 16 healthy male subjects.

- Period 1: A single 64 mg oral dose of this compound was administered after a high-fat breakfast.

- Period 2: After a washout, subjects received 600 mg of rifampicin daily for 9 days. A second 64 mg dose of this compound was co-administered on day 7 of rifampicin dosing.

- Serial blood samples were collected over 72 hours post-dose for plasma concentration analysis. CYP3A4 induction was also assessed via the urinary 6β-hydroxycortisol to cortisol ratio (6β-OHC:C).

- Key Results: Rifampicin induction dramatically reduced systemic exposure, consistent with this compound being a sensitive CYP3A4 substrate [1]. The urinary 6β-OHC:C ratio confirmed CYP3A4 induction but substantially underestimated the extent of the interaction.

Impact of Renal Impairment

A study directly assessed the impact of chronic renal failure on this compound's pharmacokinetics [4].

- Objective: To assess the effects of chronic renal insufficiency on the pharmacokinetics of this compound and its metabolite.

- Protocol: A single oral 32 mg dose of this compound was administered to six healthy subjects and six subjects with end-stage renal disease (ESRD) requiring hemodialysis. Blood samples were collected up to 72 hours, with ESRD subjects undergoing dialysis at ~58 hours.

- Key Results: No statistically significant differences in AUC∞, Cmax, or elimination half-life of this compound or its metabolite were observed between the groups. Plasma concentrations of this compound were undetectable by the time of dialysis, and dialysis did not significantly remove the metabolite from circulation [4].

Metabolic Pathway and CYP3A4 Interaction

The following diagram illustrates the primary metabolic pathway of this compound and the profound effect of CYP3A4 induction on its pharmacokinetics.

Diagram 1. Primary metabolic pathway of this compound and the impact of CYP3A4 induction. Induction leads to a massive increase in drug metabolism, drastically reducing systemic exposure.

Critical Clinical and Development Considerations

- Drug-Drug Interactions: Co-administration of this compound with potent CYP3A4 inducers is expected to render it therapeutically ineffective. Concomitant use with agents like rifampicin, carbamazepine, and phenobarbital is strongly cautioned against [1].

- Dosing in Renal Impairment: Pharmacokinetic studies indicate that no dose adjustment is required for patients with any degree of renal impairment, including those on hemodialysis. This is attributed to the non-renal routes of elimination [4].

- Food Effect: The absorption of this compound is enhanced by food. It is recommended to be administered with or shortly after a meal to ensure optimal exposure [1].

References

- 1. Pharmacokinetics of this compound are significantly altered ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. ARTICLES Disposition of [ 14 C]this compound in Humans [sciencedirect.com]

- 4. Effects of Chronic Renal Failure on the Pharmacokinetics of... [link.springer.com]

protein kinase C beta structure and function

Domain Structure and Activation Mechanism

PKCβ is a conventional PKC isoform, meaning its activation requires both calcium (Ca²⁺) and diacylglycerol (DAG) [1]. It is expressed as two splice variants, PKCβI and PKCβII, which differ only in their C-terminal V5 region [2] [3].

The multi-domain structure of full-length PKCβII, solved by crystallography, provides a snapshot of its activation pathway [4]. The key to its regulation is an allosteric mechanism involving a conformational change that displaces the pseudosubstrate from the catalytic site [4] [1]. The table below summarizes the function of each structural component.

| Domain/Region | Function | Key Features |

|---|---|---|

| Pseudosubstrate Domain | Maintains kinase in an inactive state [4] [1] | Mimics a substrate, blocking the active site; contains alanine instead of phosphoacceptor serine/threonine [1]. |

| C2 Domain | Mediates calcium-dependent translocation to the membrane [5] [4] | Binds Ca²⁺ and anionic phospholipids (e.g., phosphatidylserine) at the plasma membrane [1]. |

| C1A & C1B Domains | Bind diacylglycerol (DAG) and phorbol esters [4] | Contain cysteine-rich zinc finger-like motifs; work with C2 domain for membrane targeting [6]. |

| Kinase Domain (Catalytic) | Phosphorylates serine/threonine residues on target proteins [4] | Must be phosphorylated at Activation Loop (T500), Turn Motif (T641), and Hydrophobic Motif (S660) for catalytic competence [4] [3]. |

| NFD Helix | Allosteric regulatory helix within the kinase domain [4] | Clamped by C1B domain in low-activity state; released upon membrane binding for full activation [4]. |

The activation process involves a precise sequence of membrane recruitment and conformational changes, as illustrated below.

Diagram of the PKCβ activation pathway, from signal initiation to full kinase activation.

Key Functional Roles in Signaling and Disease

PKCβ is a critical node in several physiological and pathophysiological signaling pathways.

- Immune Cell Signaling (B-Cells): PKCβ is essential for B-cell receptor (BCR)-mediated activation of the transcription factor NF-κB. It forms a part of the "signalosome" complex, bridging BCR engagement to the activation of the IκB kinase (IKK) complex, which is crucial for B-cell proliferation, survival, and humoral immunity [2] [3].

- Vascular Dysfunction and Oxidative Stress: In vascular smooth muscle cells (VSMCs), PKCβ is a primary regulator of Angiotensin II (Ang II)-induced oxidative stress. It activates NADPH oxidase (NOX), leading to reactive oxygen species (ROS) production. This pathway operates in both acute (minutes) and subacute (days) settings and is implicated in the development of hypertension [7].

- Neutrophil Chemotaxis: A novel signaling pathway involving Gαi, PLC, PKCβ, and Protein Kinase D (PKD) is crucial for GPCR-mediated chemotaxis in neutrophils. This pathway regulates the depolymerization of the actin cytoskeleton by controlling the phosphorylation status of cofilin, driving directional cell migration [8].

Pharmacological Profile and Inhibitors

PKCβ is a recognized drug target, leading to the development of several potent inhibitors. The quantitative pharmacological data for key compounds is summarized below.

| Inhibitor | IC₅₀ / Kᵢ | Parameter | Reference |

|---|---|---|---|

| Sotrastaurin | 2 nM | pIC₅₀ 8.7 (IC₅₀ 2x10⁻⁹ M) | [9] |

| Ruboxistaurin | 5.9 nM | pIC₅₀ 8.2 (IC₅₀ 5.9x10⁻⁹ M) | [9] |

| Gö 6976 | 6.2 nM (for PKCβI) | IC₅₀ | [9] |

| Balanol | 10 nM | pIC₅₀ 8.0 (IC₅₀ 1x10⁻⁸ M) | [9] |

| Enzastaurin | 30 nM | pIC₅₀ 7.5 (IC₅₀ 3x10⁻⁸ M) | [9] |

| CGP53353 | 398 nM | pIC₅₀ 6.4 (IC₅₀ 3.98x10⁻⁷ M) | [9] |

Key Experimental Methodologies

The following are core experimental approaches used to study PKCβ structure and function.

- Membrane Translocation Assay: This is a primary method to visualize PKCβ activation in live cells. Researchers express a PKCβ-Green Fluorescent Protein (GFP) fusion protein in cells (e.g., HL-60). Upon stimulation with an agonist like fMLP (for GPCRs) or PMA (a DAG mimetic), the translocation of the fluorescent signal from the cytosol to the plasma membrane is monitored in real-time using live-cell confocal microscopy, confirming activation [8].

- Lucigenin Chemiluminescence for NOX Activity: To measure PKCβ-dependent NADPH oxidase activation, tissue homogenates or protein lysates are incubated with the substrate NADPH and the probe lucigenin. The superoxide production is quantified by measuring chemiluminescence (Relative Light Units per second) over time using a luminescence plate reader [7].

- Genetic Knockout/Knockdown Models: The role of PKCβ is definitively tested using genetic models. This involves using cells or whole organisms where the PKCβ gene has been deleted. For example, studies using VSMCs from PKCβ-KO rats demonstrated the complete abolition of Ang II-induced ROS production, confirming its essential role [7]. Similarly, PKCβ-deficient mice show profound B-cell signaling defects [2].

References

- 1. Protein kinase C [en.wikipedia.org]

- 2. Protein kinase C family functions in B-cell activation [sciencedirect.com]

- 3. Protein kinase C in the immune system: from signalling to ... [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure and Allosteric Activation of Protein Kinase C βII [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the protein kinase Cβ phospholipid-binding C2 ... [sciencedirect.com]

- 6. Protein kinase C and endothelial dysfunction in select ... [frontiersin.org]

- 7. Critical role of the β isoform of protein kinase C (PKCβ) in ... [pmc.ncbi.nlm.nih.gov]

- 8. GPCR-mediated PLCβγ/PKCβ/PKD signaling pathway ... [pmc.ncbi.nlm.nih.gov]

- 9. protein kinase C beta | Alpha subfamily [guidetopharmacology.org]

Ruboxistaurin molecular target PKCβI PKCβII

Ruboxistaurin functions as an ATP-competitive inhibitor, binding to the kinase domain of PKCβ and preventing its activation [1]. Its key characteristic is high selectivity for the PKCβI and PKCβII isoforms over other members of the PKC family [2].

PKCβI and PKCβII are generated from the same gene by alternative splicing and differ only in their C-terminal 50 amino acids [1] [3]. Despite their similarity, they can have distinct and non-redundant roles in cellular signaling. For example, in mast cells, the activation and membrane translocation of PKCβI are specifically regulated by Bruton's tyrosine kinase (Btk), while PKCα and PKCβII are less affected by Btk mutation [4].

The following diagram illustrates a key signaling pathway where PKCβI is the primary effector, highlighting its specific regulatory mechanism:

Figure: A signaling pathway in mast cells demonstrating the specific regulation of PKCβI by Btk following FcɛRI stimulation.

In cancer, PKCβII has been shown to promote an invasive phenotype in intestinal epithelial cells. This compound and other PKCβ inhibitors can block this pathway [5].

Figure: A signaling pathway through which PKCβII promotes cell invasion, a process inhibited by this compound.

Experimental Protocols for Assessing PKCβ Inhibition

For researchers investigating PKCβ inhibition, here are methodologies adapted from key studies.

1. Cell Viability Assay (MTS Assay) This method is used to determine the anti-proliferative effects of PKCβ inhibitors on cancer cell lines.

- Cell Lines: Can be applied to various lines, such as AIDS-related non-Hodgkin lymphoma (AIDS-NHL) cells (e.g., 2F7, BCBL-1) [1].

- Procedure:

- Seed cells in 96-well plates.

- Treat with a concentration range of the PKCβ inhibitor (e.g., 0-40 μM this compound or analogous compounds like "Cmpd 1") [1] [6].

- Incubate for a defined period (e.g., 48 hours).

- Add MTS reagent and incubate for several hours.

- Measure the absorbance at 490 nm to quantify viable cells.

- Data Analysis: Calculate the percentage of viable cells relative to a DMSO-treated control and determine the half-maximal inhibitory concentration (IC₅₀) [1].

2. Analysis of Apoptosis by Flow Cytometry (TUNEL Assay) This protocol assesses drug-induced programmed cell death.

- Procedure:

- Treat cells with the PKCβ inhibitor at the determined IC₅₀ concentration [1].

- After incubation (e.g., 24 hours), harvest and fix the cells.

- Label DNA strand breaks using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction with a fluorescent tag.

- Counterstain cellular DNA with propidium iodide (PI).

- Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive apoptotic cells within the different phases of the cell cycle (based on PI staining) [1].

3. Immunoblotting to Monitor Downstream Signaling This method evaluates the biochemical impact of PKCβ inhibition on its downstream targets.

- Procedure:

- Treat cells with the inhibitor for various time points.

- Lyse cells and extract proteins.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with specific antibodies against phosphorylated (active) and total forms of signaling proteins. Key downstream targets of PKCβ include [1]:

- Glycogen Synthase Kinase-3β (GSK3β)

- Ribosomal Protein S6

- mammalian Target of Rapamycin (mTOR)

- Use enhanced chemiluminescence (ECL) to visualize the protein bands and assess changes in phosphorylation status [1] [3].

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its application.

| PK/ADME Parameter | Findings |

|---|---|

| Metabolism | Primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major, equipotent metabolite, N-desmethyl this compound (LY338522) [7] [8]. |

| Effect of CYP3A4 Inducers | Co-administration with the potent inducer rifampicin reduced mean Cmax and AUC(0,∞) of this compound by ~95% and of N-desmethyl this compound by 68% and 77%, respectively [7] [9]. |

| Route of Elimination | Primarily via hepatic/biliary excretion. After a single oral dose, mean cumulative recovery of radioactivity was 91% in feces and 3% in urine [8]. |

| Half-Life | This compound: ~9 hours. N-desmethyl this compound: ~16 hours, supporting once-daily dosing [7]. |

Research and Clinical Applications

The therapeutic potential of this compound has been explored in several disease areas driven by PKCβ hyperactivation.

- Diabetic Microvascular Complications: this compound was developed to treat diabetic neuropathy, retinopathy, and macular edema. Hyperglycemia can activate PKCβ, contributing to vascular dysfunction [7] [6] [9].

- Oncology: PKCβ, particularly the PKCβII isoform, is implicated in B-cell survival and proliferation and is overexpressed in several B-cell malignancies [1] [3]. Preclinical studies show that PKCβ inhibition induces apoptosis and cell cycle arrest in sensitive AIDS-related lymphoma cell lines [1].

- Renal Disease: In diabetic nephropathy, PKCβ is implicated in renal cell hypertrophy and fibrosis. Selective inhibition of PKCα/β has shown reno-protective effects in rodent models of type 2 diabetes [6].

References

- 1. Protein kinase C-beta inhibition induces apoptosis and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. A novel transgenic mouse strain expressing PKCβII ... [nature.com]

- 4. Regulation of protein kinase CβI by two protein-tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase C (PKC) βII Induces Cell Invasion through a ... [sciencedirect.com]

- 6. A protein kinase C α and β inhibitor blunts hyperphagia to ... [nature.com]

- 7. Pharmacokinetics of this compound are significantly altered ... [pmc.ncbi.nlm.nih.gov]

- 8. ARTICLES Disposition of [ 14 C]this compound in Humans [sciencedirect.com]

- 9. Pharmacokinetics of this compound are... : British Journal ... [ovid.com]

Technical Guide: Ruboxistaurin in Diabetic Microvascular Complications Pathogenesis and Therapeutics

Introduction and Mechanism of Action

Diabetic microvascular complications represent a significant challenge in diabetes management, affecting multiple organ systems including the retina, kidneys, and peripheral nerves. The pathogenesis of these complications involves multiple biochemical pathways activated by persistent hyperglycemia, with protein kinase C (PKC) activation emerging as a critical mechanism. Among various PKC isoforms, the PKC-β isoform has been identified as particularly relevant to diabetic complications due to its activation by hyperglycemia-induced diacylglycerol (DAG) elevation [1] [2]. Ruboxistaurin (LY333531) is an orally active macrocyclic bisindolylmaleimide compound that functions as a highly selective ATP-competitive inhibitor of PKC-β, with half-maximal inhibitory constants of 4.5 nM and 5.9 nM for PKC-βI and βII isoforms respectively, while requiring approximately 250-fold higher concentrations to inhibit other PKC isoforms [3].

The molecular pathogenesis of diabetic microvascular complications involves hyperglycemia-induced PKC-β activation leading to altered expression of vascular endothelial growth factor (VEGF), endothelial nitric oxide synthase, and increased vascular permeability, ultimately resulting in retinal hypoxia, glomerular dysfunction, and neuronal impairment [1] [4]. This compound counteracts these pathological processes through specific inhibition of PKC-β mediated signaling pathways, thereby offering a targeted approach to modify the underlying disease process rather than merely addressing symptoms [1] [2] [3].

PKC-β Activation Pathway and this compound Mechanism

The following diagram illustrates the key signaling pathway through which hyperglycemia activates PKC-β and how this compound exerts its therapeutic effect:

Figure 1: Molecular Mechanism of this compound in Diabetic Microvascular Complications. This compound specifically inhibits PKC-β activation induced by hyperglycemia-mediated DAG elevation, preventing downstream pathogenic effects including VEGF upregulation and direct vascular damage.

The signaling cascade begins with hyperglycemia increasing intracellular diacylglycerol (DAG) levels through multiple metabolic pathways. This elevated DAG persistently activates membrane-bound PKC-β, which in turn phosphorylates key substrates involved in vascular function, including those regulating VEGF expression, endothelial nitric oxide synthase activity, and vascular permeability [4] [3]. The resulting microvascular dysfunction manifests as the classic triad of diabetic complications: retinopathy, nephropathy, and neuropathy. This compound interrupts this pathogenic cascade by binding competitively to the ATP-binding site of PKC-β, preventing phosphorylation of downstream targets and thereby ameliorating the structural and functional abnormalities in microvascular tissues [1] [3].

Preclinical Evidence Summary

Preclinical studies conducted in various animal models have demonstrated the potential efficacy of this compound across all major diabetic microvascular complications. The following table summarizes key findings from animal studies investigating this compound's effects:

Table 1: Preclinical Evidence for this compound Efficacy in Animal Models of Diabetic Complications

| Complication | Animal Model | Dosage Regimen | Key Findings | Proposed Mechanism |

|---|---|---|---|---|

| Retinopathy | Streptozotocin-induced diabetic rats [5] | 1-10 mg/kg/day for 2 weeks | Ameliorated diabetes-induced retinal hemodynamic abnormalities | Normalization of retinal blood flow |

| Retinal Neovascularization | Mouse oxygen-induced retinopathy model [4] | 0.04-4 mg/kg/day | Significant suppression of retinal neovascularization | Inhibition of VEGF-induced ERK1/2 and Akt phosphorylation |

| Neuropathy | Streptozotocin-induced diabetic rats [5] | 1-10 mg/kg/day | Improved motor nerve conduction velocity | Restoration of neural perfusion and function |

| Intraocular Neovascularization | Pig retinal ischemia model [4] | Not specified | Inhibited intraocular neovascularization | Direct anti-angiogenic effect |

These preclinical findings consistently demonstrate that this compound ameliorates functional, structural, and hemodynamic abnormalities across multiple tissue types affected by diabetic microvascular disease. The dose-dependent responses observed in several studies provide evidence for a specific drug effect rather than generalized improvement [4] [5]. Importantly, the diverse animal models used – from rodents to pigs – strengthen the translational relevance of these findings and support the potential applicability to human diabetic complications.

Clinical Evidence and Trial Outcomes

Clinical investigations of this compound have primarily focused on its effects on established microvascular complications in patients with diabetes. The following table summarizes key outcomes from clinical trials:

Table 2: Clinical Trial Evidence for this compound in Diabetic Microvascular Complications

| Complication Type | Study Design | Treatment Duration | Key Efficacy Outcomes | Safety Findings |

|---|---|---|---|---|

| Diabetic Peripheral Neuropathy [6] | 6 RCTs (Systematic Review) | ≥6 months | Significant improvement in Neurological Total Symptom Score (NTSS) in 4/6 studies; 2 studies showed no significant difference | Well-tolerated; no treatment-related adverse effects reported |

| Retinopathy [5] | Randomized controlled trial | Not specified | Ameliorated diabetes-induced retinal hemodynamic abnormalities | Well-tolerated in patients |

| Diabetic Macular Edema [4] | Clinical study | Not specified | Ameliorated visual acuity changes associated with diabetic macular edema | Not specified |

| Nephropathy [3] | Phase II clinical trial | Not specified | Significant reduction in albuminuria and preservation of eGFR in type 2 diabetes with macroalbuminuria | Not specified |

The clinical evidence base reveals a consistent pattern of potential benefit across microvascular complication types, though with some variability in outcomes. For diabetic peripheral neuropathy, a systematic review of six randomized controlled trials demonstrated that this compound significantly improved neurological symptoms in the majority of studies, though vibration detection threshold (a measure of large fiber function) showed no significant difference in the one study that assessed it [6]. The neurological total symptom score (NTSS-6), which assesses sensory symptoms, emerged as the most responsive outcome measure, with significant improvement in multiple trials [6]. Two studies additionally reported significant improvement in quality of life measures using the Norfolk DN questionnaire, highlighting the potential patient-centered benefits of treatment [6].

For diabetic nephropathy, a phase II clinical trial demonstrated that this compound produced significant reduction in albuminuria and preservation of estimated glomerular filtration rate (eGFR) in participants with type 2 diabetes and macroalbuminuria despite background renin-angiotensin system inhibition [3]. This suggests that this compound may provide additional renal protection beyond standard care. Similarly, for retinopathy, studies have shown that this compound ameliorates diabetes-induced retinal hemodynamic abnormalities and visual acuity changes associated with diabetic macular edema [4] [5].

Detailed Experimental Methodologies

In Vitro Angiogenesis Assay Protocols

The anti-angiogenic properties of this compound have been investigated using comprehensive in vitro models. In one key study [4], human umbilical vein endothelial cells (HUVECs) were co-cultured with fibroblasts in a specialized tube formation assay system. The detailed methodology involved:

- Cell Culture Conditions: HUVECs were maintained in HuMedia-EG2 growth medium at 37°C in a humidified atmosphere of 5% CO₂. The medium was supplemented with 2% fetal bovine serum, 10 ng/mL human epidermal growth factor, 5 ng/mL human fibroblast growth factor-basic, 10 μg/mL heparin, 1 μg/mL hydrocortisone, and 50 μg/mL gentamicin.

- Experimental Treatment: After 11 days of incubation, endothelial cells were stained with an anti-CD31 antibody following exposure to VEGF (10 ng/mL) with or without this compound at varying concentrations.

- Quantitative Analysis: Tube formation was assessed using four specific parameters - tube area, tube length, joints, and paths - with specialized imaging software to provide objective quantification of angiogenic inhibition.

This standardized approach allowed for precise evaluation of this compound's concentration-dependent inhibition of VEGF-induced tube formation, with demonstrated effects on ERK1/2 and Akt phosphorylation providing mechanistic insights [4].

In Vivo Retinal Neovascularization Protocol

The efficacy of this compound in suppressing pathological retinal angiogenesis has been evaluated using a murine oxygen-induced retinopathy (OIR) model [4], which represents a widely accepted in vivo system for studying retinal neovascularization. The experimental workflow comprised:

- OIR Model Induction: C57BL/6 mice were exposed to 75% oxygen from postnatal day 7 (P7) to P12, followed by return to room air at P12, creating relative retinal hypoxia that triggers pathological neovascularization.

- Drug Administration: this compound was administered at doses ranging from 0.04-4 mg/kg/day, with treatment initiated at P12 coinciding with the return to room air.

- Tissue Processing and Analysis: At P17, eyes were enucleated and fixed in 4% paraformaldehyde, followed by retinal dissection and staining with Alexa Fluor 568-conjugated isolectin B4 to visualize vascular structures.

- Image Acquisition and Quantification: Whole-mounted retinas were imaged using fluorescence microscopy, with neovascular area quantified using advanced image analysis software (NIH ImageJ). The neovascular area was defined as the proportion of total retinal area covered by pathological vascular structures.

This comprehensive methodology enabled rigorous quantification of this compound's inhibitory effects on retinal neovascularization, demonstrating significant suppression at therapeutically relevant doses [4].

Clinical Assessment of Neuropathy

The evaluation of this compound for diabetic peripheral neuropathy in clinical trials has employed standardized, validated outcome measures [6]. Key methodological approaches included:

- Neurological Total Symptom Score (NTSS-6): This instrument assesses both positive (burning, shooting, paresthesia) and negative (numbness, loss of sensation) neuropathic symptoms on standardized scales.

- Vibration Detection Threshold (VDT): Measured using a biothesiometer to quantify large fiber function at specific anatomical sites (typically great toe).

- Quality of Life Assessment: Evaluated using the 47-item Norfolk Quality of Life Questionnaire, which captures both symptom experience and impact on daily activities.

- Skin Microvascular Blood Flow: Assessed using laser Doppler perfusion imaging to provide an objective measure of neurovascular function.

These standardized metrics allowed for comprehensive evaluation of this compound's effects on both symptoms and objective measures of neuropathy across multiple clinical trials [6].

Pharmacological Profile and Development Status

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. The drug is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its main metabolite, N-desmethyl this compound (LY333522), which exhibits equipotent PKC-β inhibitory activity compared to the parent compound [3]. Key pharmacokinetic parameters include:

- Half-Life: this compound has a half-life of approximately 9 hours, while its active metabolite has a longer half-life of about 16 hours, supporting once-daily dosing [3].

- Excretion Route: The primary excretion route in humans is fecal, with renal elimination playing only a minor role. In a human radiolabeled study, mean cumulative total recovery of radioactivity was 90.3%, with 80.5% recovered in feces and only 9.8% in urine [7].

- Metabolite Profile: Besides the primary N-desmethyl metabolite, several minor metabolites are formed through pathways including glucuronidation, oxidation, and dehydration [7].

The minimal renal elimination of this compound suggests that dosage adjustment may not be necessary in patients with renal impairment, which is particularly relevant for diabetic patients who frequently have compromised kidney function [7] [3].

Current Development Status

Despite promising clinical results, drug development of this compound has faced challenges. While phase II clinical trials demonstrated significant benefits for diabetic nephropathy, drug development was unfortunately halted for business and regulatory reasons [3]. Similarly, for diabetic retinopathy, the PKC-Diabetic Retinopathy Study (PKC-DRS) showed that this compound did not significantly prevent progression of retinopathy, though it demonstrated benefits for visual acuity changes associated with diabetic macular edema [4] [3].

The development history of this compound illustrates the challenges inherent in bringing novel targeted therapies for diabetic complications to market, despite compelling mechanistic rationale and promising early-phase clinical data. Nevertheless, this compound remains an important proof-of-concept agent that has significantly advanced our understanding of PKC-β inhibition as a therapeutic strategy for diabetic microvascular complications.

Conclusion and Future Perspectives

This compound represents a pioneering targeted approach to addressing the underlying molecular pathogenesis of diabetic microvascular complications rather than merely treating symptoms. The compelling preclinical evidence across multiple disease models, coupled with positive signals in clinical trials for neuropathy, nephropathy, and certain aspects of retinopathy, supports the continued relevance of PKC-β inhibition as a therapeutic strategy. The well-characterized mechanism, favorable pharmacokinetic profile, and generally positive safety profile further strengthen its potential utility.

References

- 1. , a protein kinase C beta inhibitor, as an emerging... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. The protein kinase C-beta inhibitor, this compound, for ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound, a PKCβ inhibitor, inhibits retinal ... [sciencedirect.com]

- 5. CHITKARA UNIVERSITY - Best University in North India [jptrm.chitkara.edu.in]

- 6. This compound for the Treatment of Diabetic Peripheral ... [pmc.ncbi.nlm.nih.gov]

- 7. ARTICLES Disposition of [ 14 C]this compound in Humans [sciencedirect.com]

Ruboxistaurin preclinical studies animal models

Key Preclinical Findings of Ruboxistaurin

| Animal Model | Indication/ Target Organ | Key Findings & Outcomes | Proposed Mechanisms & Pathways | Citation |

|---|---|---|---|---|

| STZ-induced diabetic mice | Diabetic Foot Ulcers / Wound Healing | Accelerated wound closure; ↑ angiogenesis (CD31+ capillaries); ↑ circulating EPCs; ↓ excessive NETosis (H3Cit+ cells) | Inhibits PKC βII; ↑ p-Akt/p-eNOS/VEGF pathway; attenuates neutrophil extracellular trap formation [1] | |

| STZ-induced diabetic rats | Diabetic Nephropathy / Kidney | ↓ Urinary albumin excretion; ↓ serum creatinine; ↓ kidney/body weight ratio | Downregulates TGF-β1/Smad2/3 signaling; normalizes GRAP protein expression [2] | |

| STZ-induced diabetic rats | Vascular Dysfunction | Preserved contractile function in pressure-overload heart failure model; ameliorated vascular dysfunctions | Inhibition of PKCα/β [3] | |

| Pig model of laser-induced BRVO | Retinopathy / Eye | Inhibited development of pre-retinal and optic nerve head neovascularization | Inhibition of PKC β [3] |

Detailed Experimental Protocols

Here are the methodologies from two key studies that provide reproducible experimental details for researchers.

Diabetic Foot Ulcer Study in Mice [1]

- Animal Model: Male ICR mice (6 weeks old) with Type 1 diabetes induced by streptozotocin (STZ; 60 mg/kg/day, i.p. for 5 days). Mice with random blood glucose ≥ 300 mg/dl were included.

- This compound Treatment: 30 mg/kg/day, administered orally by gastric lavage. Treatment started on day 1 post-wounding and continued for 14 days.

- Wounding Protocol: A 6-mm full-thickness wound was created on the dorsum using a sterile punch biopsy after anesthesia.

- Key Outcome Assessments:

- Wound Closure: Wound area was measured every 2 days.

- Angiogenesis: Capillary density was quantified in wound tissue by immunohistochemical staining for CD31. The number of circulating endothelial progenitor cells (EPCs) in peripheral blood was analyzed by flow cytometry using antibodies against CD34 and Flk-1.

- NETosis: The percentage of neutrophils undergoing NETosis was evaluated in peripheral blood and wound tissue by immunofluorescence staining for Histone Citrullation (H3Cit).

- Molecular Pathways: Protein expression of PKC βII, p-Akt, p-eNOS, VEGF, and H3Cit in wound tissue was determined by Western blot analysis.

Diabetic Nephropathy Study in Rats [2]

- Animal Model: Diabetes was induced in rats by a single intraperitoneal injection of STZ (55 mg/kg).

- This compound Treatment: 10 mg/kg, administered orally for 6 weeks. Valsartan (15 mg/kg, p.o.) was used as a positive control.

- Key Outcome Assessments:

- Renal Function Biomarkers: Serum creatinine, kidney-to-body weight ratio, and urinary albumin excretion were measured.

- Gene Expression Analysis: mRNA levels of TGF-β1, Smad2, and Smad3 in kidney tissue were detected using quantitative PCR (qPCR).

- Protein Expression Analysis: Protein levels of TGF-β1, total Smad2/3, phosphorylated Smad3 (p-Smad3), and GRAP in the kidney were detected by Western blot.

Mechanisms of Action & Signaling Pathways

The following diagram illustrates the key molecular pathways implicated in this compound's effects, based on the preclinical studies.

Diagram of this compound Mechanism: this compound inhibits PKC βII activation, counteracting downstream pathways that lead to diabetic complications.

Interpretation of Preclinical Evidence

The collective preclinical data strongly suggests that this compound is a promising disease-modifying agent for diabetic microvascular complications. Its efficacy in diverse animal models stems from its ability to target the fundamental pathological mechanism of PKC βII overactivation, which in turn improves vascular function, reduces fibrosis, and mitigates chronic inflammation.

References

- 1. one stone two birds in the treatment of diabetic foot ulcers [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates diabetic nephropathy via ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. This compound | Drugs in R&D [link.springer.com]

- 5. This compound for the Treatment of Diabetic Peripheral ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: DAG-PKC Pathway Activation in Hyperglycemia and Diabetic Complications

Introduction to the DAG-PKC Pathway and Its Significance in Hyperglycemia

The diacylglycerol (DAG)-protein kinase C (PKC) pathway represents one of the most critically dysregulated signaling cascades in diabetic pathology, serving as a key mechanistic link between chronic hyperglycemia and the development of debilitating micro- and macrovascular complications. Under normal physiological conditions, transient DAG production acts as a regulated second messenger for various G-protein coupled receptors and growth factor signaling. However, in the persistent hyperglycemic environment characteristic of diabetes, chronic DAG elevation drives sustained PKC activation that disrupts multiple aspects of vascular homeostasis, including endothelial function, vascular permeability, angiogenesis, and extracellular matrix synthesis [1] [2]. The clinical significance of this pathway is underscored by its involvement across the spectrum of diabetic complications, from retinopathy and nephropathy to neuropathy and cardiovascular disease, making it a promising therapeutic target for preventing end-organ damage in diabetic patients [1] [2] [3].

The biochemical basis for DAG-PKC activation in hyperglycemia stems from fundamental alterations in glucose metabolism. Under conditions of elevated glucose availability, glycolytic intermediates are shunted toward de novo DAG synthesis through increased flux of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, which undergoes stepwise acylation to form DAG [1] [3]. This metabolic rerouting occurs partially due to inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) under diabetic conditions, further amplifying upstream glycolytic intermediates [3]. The resulting elevation in cellular DAG content provides a potent stimulus for membrane translocation and activation of multiple PKC isoforms, initiating a cascade of pathological signaling events that disrupt vascular function across multiple tissue types [1] [2].

PKC Isoform Classification and Tissue-Specific Activation Patterns

The Protein Kinase C family comprises multiple structurally and functionally distinct isoforms that are differentially regulated and exhibit specific tissue expression patterns, contributing to the diverse pathophysiology of diabetic complications. These isoforms are categorized into three subfamilies based on their cofactor requirements and structural domains: conventional PKCs (cPKCs: α, βI, βII, γ) that require both calcium and DAG for activation; novel PKCs (nPKCs: δ, ε, η, θ) that are calcium-independent but DAG-responsive; and atypical PKCs (aPKCs: ζ, ι/λ) that are insensitive to both calcium and DAG [1] [2] [3]. All PKC isoforms share a common domain structure consisting of an N-terminal regulatory region and a C-terminal catalytic region connected by a flexible V3 hinge region, with the regulatory domain containing pseudosubstrate sequences that maintain the enzyme in an inactive conformation in the absence of appropriate cofactors [2] [3].

Table 1: PKC Isoform Classification, Activation Requirements, and Tissue-Specific Roles in Diabetic Complications

| Isoform Class | Specific Isoforms | Activation Requirements | Major Tissue Distributions in Diabetes | Documented Pathological Roles |

|---|---|---|---|---|

| Conventional (cPKC) | PKC-α | Calcium, DAG, phosphatidylserine | Retina, kidney, heart, vascular endothelium | Increases vascular permeability, ECM synthesis; associated with nephropathy and retinopathy [1] [2] |

| Conventional (cPKC) | PKC-βI/βII | Calcium, DAG, phosphatidylserine | Retina, renal glomeruli, aorta, cardiac tissue | Promotes endothelial dysfunction, VEGF expression; clinical trials with ruboxistaurin showed benefits for retinopathy [1] [2] |

| Novel (nPKC) | PKC-δ | DAG (calcium-independent) | Retina, heart, renal glomeruli, vasculature | Regulates apoptosis, endothelial dysfunction; knockout mice protected from nephropathy [1] [2] |

| Novel (nPKC) | PKC-ε | DAG (calcium-independent) | Retina, kidney, heart, nerves | Implicated in cardiac dysfunction, altered in nephropathy models [1] |

| Atypical (aPKC) | PKC-ζ | Protein-protein interactions (DAG/calcium insensitive) | Kidney, heart, vascular tissues | Activated in diabetic heart; role in cell polarity, metabolism [1] [2] |

The tissue-specific activation patterns of different PKC isoforms in diabetes have been extensively characterized through translocation studies and measurements of enzymatic activity. In the retina, diabetes activates multiple isoforms including PKC-α, -β1, -β2, -δ, and -ε, with particularly strong evidence implicating PKC-β in the development of retinopathy [1]. In the renal glomeruli, diabetes activates PKC-α, -β1, -β2, -δ, and -ε, contributing to increased transforming growth factor-β (TGF-β) expression, extracellular matrix accumulation, and alterations in glomerular filtration [1] [2]. Cardiac tissue demonstrates activation of PKC-α, -β2, -δ, and -ζ isoforms under diabetic conditions, promoting myocardial dysfunction, fibrosis, and abnormal contractility [1] [3]. The vascular system shows predominant activation of PKC-β isoforms in both endothelial and smooth muscle cells, leading to impaired vasodilation, increased endothelial permeability, and enhanced vasoconstrictor responses [1] [3].

Pathophysiological Consequences of DAG-PKC Pathway Activation

Mechanisms of Vascular Dysfunction

The chronic activation of the DAG-PKC pathway in diabetes elicits multifaceted vascular dysfunction through several interconnected mechanisms that promote the development of both micro- and macrovascular complications. A primary consequence is endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO) and increased production of vasoconstrictors. PKC activation directly reduces endothelial nitric oxide synthase (eNOS) expression and activity while simultaneously increasing superoxide production through stimulation of NADPH oxidase, leading to oxidative stress and further NO degradation [1] [3]. Additionally, PKC activation enhances the production of vasoconstrictive prostanoids and endothelin-1 (ET-1), creating an imbalance in vascular tone regulation that favors constriction [1]. These alterations collectively impair endothelium-dependent vasodilation and promote vascular hyperreactivity, establishing a foundation for hypertension and tissue hypoperfusion in diabetes.

Another critical pathological consequence is increased vascular permeability and extracellular matrix (ECM) accumulation. PKC activation, particularly through the β-isoform, stimulates vascular endothelial growth factor (VEGF) expression and signaling, enhancing vascular permeability to albumin and other macromolecules [1] [2]. This effect is mediated through PKC-dependent phosphorylation of occludin, a key component of tight junctions between endothelial cells [1]. Simultaneously, PKC activation promotes ECM synthesis and basement membrane thickening by upregulating TGF-β1, fibronectin, and collagen expression in mesangial cells, retinal pericytes, and vascular smooth muscle cells [1] [2]. These structural alterations contribute to characteristic histopathological features of diabetic complications, including glomerulosclerosis in nephropathy, basement membrane thickening in retinopathy, and vascular remodeling in cardiovascular disease.

Organ-Specific Pathology and Clinical Implications

The DAG-PKC pathway contributes significantly to the development of specific diabetic complications through organ-specific mechanisms that have been elucidated in both experimental models and clinical studies. In diabetic retinopathy, PKC activation (particularly the β-isoform) promotes increased vascular permeability, neovascularization, and capillary occlusion through VEGF-dependent mechanisms, while also inducing apoptosis of retinal pericytes, leading to capillary instability and microaneurysm formation [1] [2]. Clinical trials with the PKC-β inhibitor this compound demonstrated significant benefits for diabetic nonproliferative retinopathy, confirming the pathological relevance of this pathway [1].

In diabetic nephropathy, PKC activation alters glomerular hemodynamics through enhanced contractility of mesangial cells and renal microvasculature, reducing glomerular filtration surface area and contributing to the development of proteinuria [1] [2]. PKC isoforms (particularly -α and -β) also downregulate nephrin expression in podocytes, disrupting slit diaphragm integrity and impairing glomerular filtration barrier function [2]. Additionally, PKC-driven TGF-β expression stimulates mesangial expansion and extracellular matrix accumulation, characteristic features of diabetic glomerulosclerosis [1] [2].

For diabetic cardiovascular complications, PKC activation in cardiac myocytes promotes hypertrophic growth and contractile dysfunction, while in vascular smooth muscle cells it enhances proliferative responses and vasoconstrictor sensitivity [3]. PKC-mediated NADPH oxidase activation in endothelial cells generates oxidative stress that contributes to accelerated atherosclerosis and impaired coronary perfusion [1] [3]. These alterations collectively promote the development of diabetic cardiomyopathy, coronary artery disease, and peripheral vascular disease in diabetic patients.

Table 2: Organ-Specific Pathological Mechanisms and Clinical Evidence

| Target Organ | Key Activated PKC Isoforms | Major Pathological Mechanisms | Clinical/Experimental Evidence |

|---|---|---|---|

| Retina | PKC-α, -β, -δ | Increased VEGF expression, vascular permeability, pericyte apoptosis, neovascularization | PKC-β inhibitor (this compound) improved nonproliferative retinopathy in clinical trials [1] |

| Kidney | PKC-α, -β, -δ, -ε | Enhanced glomerular contractility, reduced nephrin expression, increased TGF-β and ECM accumulation | PKC inhibition prevented hyperfiltration and albuminuria in diabetic rats; PKC-α knockout preserved nephrin [1] [2] |

| Heart | PKC-α, -β2, -δ, -ζ | Cardiomyocyte hypertrophy, contractile dysfunction, oxidative stress, fibrosis | PKC-β inhibition improved cardiac function; antioxidant treatment prevented PKC activation [3] |

| Vasculature | PKC-β, -δ | Endothelial dysfunction, increased permeability, enhanced vasoconstriction, oxidative stress | PKC-β inhibitor improved endothelial function and reduced superoxide production [1] [3] |

| Nerves | PKC-α, -δ | Reduced nerve conduction velocity, impaired perfusion, oxidative stress | Cremophor (DAG complexing agent) improved NCV and perfusion in diabetic rats [4] |

Experimental Assessment of DAG-PKC Pathway Activation

Methodologies for Quantifying DAG Levels and PKC Activation

Accurate assessment of DAG-PKC pathway activation requires complementary approaches measuring both DAG content and PKC activity/translocation across different experimental systems. DAG quantification is typically performed using lipid extraction followed by thin-layer chromatography (TLC) or mass spectrometry-based lipidomic approaches, with the latter providing superior sensitivity and the ability to characterize specific DAG subspecies based on acyl chain composition [5] [6]. For cell culture studies, exposure to high glucose concentrations (typically 22-30 mM) for 24-72 hours reliably increases DAG content in endothelial cells, vascular smooth muscle cells, mesangial cells, and retinal pericytes, with time-dependent increases observed as early as 24 hours [1]. In animal models of diabetes (typically streptozotocin-induced diabetic rodents), tissue-specific DAG elevations have been consistently demonstrated in the retina, aorta, heart, and renal glomeruli, while interestingly, DAG levels remain unchanged or even decreased in neural tissues, highlighting important tissue-specific differences in pathway activation [1] [4].

PKC activation is most commonly assessed through measurement of membrane translocation, reflecting the movement of PKC isoforms from cytosolic to membrane compartments upon activation. This is typically quantified by subcellular fractionation followed by Western blotting with isoform-specific antibodies, comparing the membrane-to-cytosolic ratio between experimental conditions [1] [3]. Additionally, functional activity assays using specific peptide substrates can measure kinase activity in immunoprecipitated samples or subcellular fractions. For in vivo assessment, transgenic approaches including knockout mice and reporter systems have been developed to study isoform-specific functions, such as the protection from nephropathy observed in global PRKCD (PKC-δ) knockout mice [2]. More recently, advanced lipidomic approaches have revealed that specific DAG subspecies (particularly C36:0 and C36:1) exhibit preferential activation of PKC, with the Dip2 protein emerging as a key regulator of these signaling-specific DAG pools [5] [6].

Experimental Protocols for Key Assessments

Protocol 1: Measuring DAG Levels in Cultured Cells Under High Glucose Conditions

- Culture target cells (e.g., endothelial cells, mesangial cells) in normal glucose (5.5 mM) medium until 70-80% confluence

- Replace medium with high glucose (22-30 mM) or osmotic control (e.g., mannitol) medium for 24-72 hours

- Harvest cells and extract lipids using chloroform:methanol (2:1 v/v) mixture

- Separate lipid fractions by thin-layer chromatography or analyze by LC-MS/MS for DAG quantification

- Normalize DAG content to total cellular protein or phospholipid content

- Expected outcome: 1.5- to 3-fold increase in total DAG in high glucose conditions compared to normal glucose controls [1]

Protocol 2: Assessing PKC Activation via Membrane Translocation

- Treat cells or prepare tissue samples from experimental animals

- Homogenize in lysis buffer containing protease and phosphatase inhibitors

- Separate cytosolic and membrane fractions by differential centrifugation (100,000 × g for 1 hour)

- Perform Western blotting with isoform-specific PKC antibodies for both fractions

- Quantify band intensities and calculate membrane-to-cytosolic ratio for each PKC isoform

- Expected outcome: Increased membrane translocation (1.5- to 2.5-fold) of specific PKC isoforms (e.g., PKC-β, -δ) in diabetic conditions [1] [3]

Protocol 3: Functional Assessment of Vascular Permeability

- Culture endothelial cells to form confluent monolayers on transwell inserts

- Treat with high glucose (22 mM) with or without PKC inhibitors (e.g., calphostin C, LY379196)

- Measure permeability to albumin or fluorescent dextran over time

- Expected outcome: High glucose increases permeability 2- to 3-fold, reversible with PKC inhibition [1]

Therapeutic Approaches and Experimental Interventions

Pharmacological Inhibition Strategies

Targeting the DAG-PKC pathway therapeutically has primarily focused on isoform-specific inhibitors, with the most extensively developed being PKC-β inhibitors. This compound (LY333531) represents the most clinically advanced PKC-β inhibitor, demonstrating efficacy in multiple preclinical models and human trials for diabetic retinopathy, nephropathy, and endothelial dysfunction [1]. In experimental studies, this compound treatment prevented diabetes-induced reductions in retinal blood flow, normalized glomerular hyperfiltration and albuminuria in diabetic rats, and improved endothelial-dependent vasodilation by reducing superoxide production and preserving NO bioavailability [1] [3]. The compound exhibits high specificity for PKC-β isoforms over other PKC family members, with an IC50 of approximately 5 nM for PKC-β1 and 3-6 nM for PKC-β2, compared to >500 nM for PKC-α, -δ, and -ε isoforms [1].

Additional pharmacological approaches include non-isoform selective PKC inhibitors such as calphostin C (which targets the regulatory domain of cPKCs and nPKCs) and chelerythrine (which acts on the catalytic domain), though their therapeutic utility is limited by off-target effects and toxicity [1]. Alternative strategies have explored DAG complexing agents such as cremophor, which sequesters DAG and prevents PKC activation. Experimental treatment with cremophor improved motor and sensory nerve conduction velocity deficits in diabetic rats and enhanced endoneurial perfusion, supporting the vascular contribution to diabetic neuropathy [4]. More recently, antioxidant approaches have demonstrated efficacy in preventing PKC activation, as oxidative stress represents an important activating stimulus independent of DAG elevations. Treatment with various antioxidants including N-acetylcysteine, α-lipoic acid, and vitamin E prevented PKC activation in mesangial cells and vascular tissues under high glucose conditions [3].

Lifestyle and Multimodal Interventions

Beyond pharmacological approaches, lifestyle interventions such as aerobic exercise have demonstrated modulatory effects on the DAG-PKC pathway. In a study using diet-induced obese rats, six weeks of aerobic exercise (treadmill running with progressive intensity and duration) significantly downregulated cardiac gene expression of DAG and PKC, concomitantly improving cardiac remodeling indices including heart weight/body weight and heart weight/tibia length ratios [7]. The exercise protocol consisted of 5 sessions per week for 6 weeks, gradually increasing from 10 m/min for 10 minutes to 18 m/min for 30 minutes, demonstrating that moderate-to-high intensity endurance training can effectively modulate this signaling pathway in the context of metabolic disease [7].

Combination therapies targeting multiple pathways in conjunction with the DAG-PKC axis have shown promise, particularly given the interplay between different biochemical mechanisms of hyperglycemia-induced damage. Simultaneous targeting of the polyol pathway, advanced glycation end-product formation, and oxidative stress may provide synergistic benefits by reducing the overall burden of diabetic complications. Additionally, glycemic control remains foundational, as evidenced by the Diabetes Control and Complications Trial (DCCT) and United Kingdom Prospective Diabetes Study (UKPDS), which demonstrated that intensive glucose control delays the onset and progression of microvascular complications by mitigating the upstream driver of DAG-PKC pathway activation [1].

Emerging Research and Future Directions